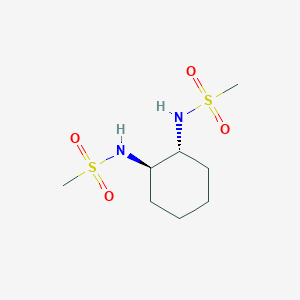

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

描述

属性

IUPAC Name |

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453148 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122833-58-3 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"synthesis and characterization of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide"

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

This guide provides a comprehensive overview of the synthesis, characterization, and application of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, a C₂-symmetric chiral bis-sulfonamide. This molecule serves as a critical building block and ligand in the field of asymmetric synthesis, where precise control of stereochemistry is paramount. The insights herein are curated for researchers, chemists, and professionals in drug development who leverage stereochemically defined molecules to achieve targeted therapeutic outcomes.

Introduction: The Strategic Value of a C₂-Symmetric Sulfonamide

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a chiral molecule distinguished by its rigid cyclohexane framework, which locks the two sulfonamide groups into a specific spatial arrangement. This structural rigidity, derived from the trans-configuration of the diamine precursor, is fundamental to its utility. The molecule's C₂ symmetry simplifies stereochemical analysis and often enhances enantioselectivity in catalytic processes.

Its primary applications are found in:

-

Asymmetric Catalysis: The two nitrogen atoms can act as coordination sites for transition metals, forming chiral catalysts for reactions like alkylations and epoxidations.[1][2] The defined stereochemistry of the ligand creates a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.[3]

-

Chiral Auxiliaries and Derivatizing Agents: It is employed to resolve racemic mixtures by forming diastereomeric derivatives that can be separated using standard chromatographic or crystallization techniques.[1][2]

-

Pharmaceutical Synthesis: The compound is a valuable intermediate in the synthesis of complex pharmaceutical agents where maintaining a specific enantiomeric form is critical for efficacy and safety.[1][2]

Synthesis: A Mechanistic Approach

The synthesis of the title compound is a robust and well-understood process based on the nucleophilic attack of a primary amine on a sulfonyl chloride.

Reaction Principle: Sulfonylation of a Chiral Diamine

The core of the synthesis is the reaction between (1R,2R)-cyclohexane-1,2-diamine and two equivalents of methanesulfonyl chloride. The nitrogen atoms of the diamine act as nucleophiles, attacking the highly electrophilic sulfur atom of the methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl-type substitution mechanism, where the chloride ion is the leaving group.

A crucial aspect of this process is the in-situ neutralization of the hydrochloric acid (HCl) byproduct. For each sulfonamide bond formed, one equivalent of HCl is generated. This acid will readily protonate any unreacted amine groups, rendering them non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine or pyridine, is an essential component to scavenge the HCl and drive the reaction to completion. A similar synthetic approach is documented for the preparation of the analogous bis(tosyl) derivative.[4]

Synthetic Workflow Diagram

Sources

- 1. N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide [myskinrecipes.com]

- 2. N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide [myskinrecipes.com]

- 3. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of Chiral Cyclohexane-1,2-diamine Derivatives

Abstract

Chiral cyclohexane-1,2-diamine (DACH) derivatives are foundational scaffolds in modern chemistry, pivotal to advancements in asymmetric catalysis, medicinal chemistry, and materials science.[1][2] Their rigid C2-symmetric backbone provides a well-defined stereochemical environment, crucial for inducing enantioselectivity in chemical transformations.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical aspects of crystal structure analysis for this class of compounds. We will explore the nuances of synthesis and chiral resolution, the principles and practicalities of single-crystal X-ray diffraction for absolute configuration determination, and the profound influence of non-covalent interactions, such as hydrogen bonding, on their solid-state architecture. This guide is designed to bridge theoretical understanding with practical application, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Chirality and the Cyclohexane-1,2-diamine Scaffold

The concept of chirality is central to the life sciences and pharmacology. Enantiomers of a chiral molecule can exhibit vastly different physiological responses, a fact tragically highlighted by the thalidomide disaster.[3] Consequently, regulatory bodies like the FDA now often mandate the testing and marketing of single-enantiomer drugs.[3] This has spurred the development of sophisticated methods in asymmetric synthesis to produce optically pure compounds.[3][4]

Among the vast arsenal of chiral auxiliaries and ligands, derivatives of trans-1,2-diaminocyclohexane are particularly prominent.[4][5][6] Their utility stems from a conformationally rigid cyclohexane ring that projects the two amino groups in a well-defined spatial arrangement, making them ideal for creating chiral environments in metal-catalyzed reactions.[1][7] These derivatives have been successfully employed in a wide array of asymmetric transformations, including epoxidations (e.g., the Jacobsen epoxidation), hydrogenations, and Henry reactions.[5][8][9]

The cis-isomers of 1,2-diaminocyclohexane, while less studied, are also gaining attention for their unique conformational properties and potential in catalysis.[4][5] The precise three-dimensional structure of these derivatives, both in isolation and in their crystalline state, is paramount to understanding their function and designing more efficient catalysts and therapeutic agents. Single-crystal X-ray diffraction stands as the most powerful technique for unambiguously determining these structures.[10]

Synthesis and Chiral Resolution: The Gateway to Enantiopure Derivatives

The journey to analyzing the crystal structure of a chiral DACH derivative begins with its synthesis and, crucially, the separation of its enantiomers.

Synthesis of Racemic Cyclohexane-1,2-diamine

A common starting point is the hydrogenation of o-phenylenediamine, which typically yields a mixture of cis and trans isomers of 1,2-diaminocyclohexane.[9] Further derivatization can be achieved through various methods, such as the sequential opening of cyclohexene oxide and aziridinium ions to produce trans-1,2-diamines.[11] N,N'-dialkylated derivatives, which are also valuable as organocatalysts and chiral ligands, can be synthesized in a one-pot preparation.[12]

Chiral Resolution: Isolating the Enantiomers

The resolution of the racemic mixture is a critical step. The most established method involves the formation of diastereomeric salts using a chiral resolving agent.[3][13]

Protocol: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane using Tartaric Acid

This protocol is adapted from established procedures and is highly effective.[3][14]

Materials:

-

(±)-trans-1,2-diaminocyclohexane

-

L-(+)- or D-(-)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

4M NaOH solution

-

Dichloromethane or ether for extraction

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve the appropriate enantiomer of tartaric acid (1 equivalent) in a minimal amount of hot distilled water (e.g., 5 mL for ~1.5 g of tartaric acid).[14]

-

Slowly add the racemic trans-1,2-diaminocyclohexane (2 equivalents) to the stirred, hot tartaric acid solution. The addition should be controlled to maintain a temperature around 70°C.[14]

-

To the resulting solution, add glacial acetic acid (approximately 1.7 equivalents) at a rate that does not allow the temperature to exceed 90°C.[14]

-

Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will crystallize out.[3] For optimal yield, the mixture can be cooled further in an ice bath.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold water. Air-dry the crystals. A single recrystallization can increase the diastereomeric excess to over 99%.[3]

-

Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in dichloromethane or ether.[14] Add 4M NaOH solution with vigorous stirring until the salt dissolves and the aqueous layer is strongly basic.

-

Extraction: Separate the organic layer. Extract the aqueous layer several times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine as a colorless oil.[14]

Verification of Enantiopurity: The enantiomeric excess (ee) of the resolved diamine can be determined by techniques such as chiral HPLC after derivatization or by polarimetry.[3][13]

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[10][15]

Crystal Growth: The Crucial First Step

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging part of the process.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Co-crystallization: In cases where the target molecule is difficult to crystallize, co-crystallization with another molecule (a "crystallization chaperone") can facilitate the formation of well-ordered crystals.[15]

The X-ray Diffraction Experiment and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data are used to solve and refine the crystal structure. The determination of the absolute configuration of a chiral molecule is a more challenging aspect of the experiment.[10] It relies on the phenomenon of anomalous dispersion, which is more pronounced when heavier atoms are present in the structure.[16] For molecules containing only light atoms (C, H, N, O), using a copper X-ray source (Cu-Kα) is often necessary to obtain reliable absolute configuration data.[16]

The Flack parameter is a critical value in the crystallographic report that indicates the correctness of the assigned absolute configuration. A value close to 0 with a small standard uncertainty for a known enantiopure compound confirms the assignment.[16]

Conformational Analysis and Supramolecular Chemistry of Cyclohexane-1,2-diamine Derivatives

The cyclohexane ring is not planar and exists in various conformations, with the chair conformation being the most stable.[17][18]

Conformational Preferences

In trans-1,2-disubstituted cyclohexanes, the most stable conformation is the one where both substituents are in equatorial positions to minimize steric interactions.[19] In contrast, for cis-1,2-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position.[19] The preferred conformation will have the bulkier group in the equatorial position.[19] These conformational preferences, which can be accurately determined from the crystal structure, are fundamental to the application of these derivatives in asymmetric synthesis.

The Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding plays a crucial role in the solid-state assembly of DACH derivatives.[20][21] The amino groups are excellent hydrogen bond donors, and any acceptor groups on the derivative or solvent molecules will participate in forming extensive hydrogen-bonded networks. These interactions dictate the crystal packing and can influence the physical properties of the material.[21][22] For instance, strong intermolecular hydrogen bonding can lead to tightly packed crystal structures.[22] The analysis of these hydrogen-bonding motifs from the crystal structure provides valuable insights into the supramolecular chemistry of these compounds.[23][24]

Data Presentation and Visualization

Tabulated Crystallographic Data

A summary of crystallographic data for a hypothetical chiral DACH derivative is presented below.

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀N₂O₂ |

| Formula Weight | 248.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(4) |

| b (Å) | 11.456(6) |

| c (Å) | 14.789(7) |

| V (ų) | 1376.9(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.198 |

| Radiation (Å) | Cu Kα (1.54178) |

| Flack Parameter | 0.02(4) |

Visualizing Experimental Workflows and Molecular Structures

Diagram: Workflow for Crystal Structure Analysis

Caption: A streamlined workflow for the crystal structure analysis of chiral DACH derivatives.

Diagram: Conformational Isomers of trans-1,2-Disubstituted Cyclohexane

Caption: Conformational equilibrium in trans-1,2-disubstituted cyclohexanes.

Conclusion

The crystal structure analysis of chiral cyclohexane-1,2-diamine derivatives is a multifaceted process that provides invaluable information for chemists in various fields. From the foundational steps of synthesis and chiral resolution to the intricacies of X-ray diffraction and the analysis of solid-state interactions, each stage contributes to a deeper understanding of these remarkable molecules. The insights gained from these studies are not merely academic; they are instrumental in the rational design of new catalysts for asymmetric synthesis and the development of novel therapeutic agents with enhanced efficacy and safety profiles. As analytical techniques continue to advance, so too will our ability to harness the full potential of these versatile chiral scaffolds.

References

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link][13]

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and. ACS Publications. [Link][3]

-

Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Sci-Hub. [Link][12]

-

Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link][5]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link][14]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. [Link][10]

-

Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link][4]

-

1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PubMed Central. [Link][8]

-

trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications. [Link][6]

-

Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]

-

Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Journal of Materials Chemistry. [Link][20]

-

In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative. NIH. [Link]

-

Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed. [Link][21]

-

Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link][15]

-

Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed Central. [Link][22]

-

Structural properties of trans-cyclohexane-1,2-diamine complexes of copper(II) and zinc(II) acesulfamates. ResearchGate. [Link][23]

-

The single crystal X‐ray diffraction structures of enantiomeric Fe(II) grid complexes ΛS and ΔR. ResearchGate. [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. [Link][11]

-

Effect of intramolecular hydrogen bonding of α, ω–diamines on the structure and exchange affinity of 18–crown–6-amine host-guest complexes in gas phase: A collision cross section measurements by ion mobility spectrometry. ResearchGate. [Link]

-

X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link][16]

-

Perspective view of the hydrogen bonding interactions in the crystal packing of (I). ResearchGate. [Link][24]

-

Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. UCHEM. [Link][2]

-

Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. [Link]

-

Conformational Analysis of Cyclohexane. CUTM Courseware. [Link][17]

-

Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

-

Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine. ResearchGate. [Link][7]

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link][19]

-

Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1,2-Diaminocyclohexane. PubChem. [Link]

-

Access Structures. CCDC. [Link]

-

1,2-Cyclohexanediamine. NIST WebBook. [Link]

-

Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. [Link]

-

1,2-Diaminocyclohexane, cis-. PubChem. [Link]

-

1,2-Diaminocyclohexane. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myuchem.com [myuchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. sci-hub.se [sci-hub.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrj.org [chemrj.org]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 18. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The C₂-Symmetric Core: A Technical Guide to the Discovery and Development of N,N'-Disubstituted Cyclohexane-1,2-diamines

Introduction: The "Privileged" Nature of the 1,2-Diaminocyclohexane Scaffold

In the landscape of asymmetric synthesis, certain molecular frameworks consistently reappear, demonstrating remarkable versatility and efficacy across a multitude of catalytic systems. These are often referred to as "privileged scaffolds." Among the most celebrated of these is the chiral trans-1,2-diaminocyclohexane (DACH) backbone.[1] Its prevalence stems from a combination of structural rigidity, which minimizes conformational ambiguity, and the C₂-symmetric arrangement of its amino groups. This symmetry simplifies the stereochemical environment around a metal center or active site, often leading to more predictable and higher levels of enantioselectivity in chemical transformations.[2] This guide provides an in-depth exploration of the synthesis, derivatization, and application of N,N'-disubstituted cyclohexane-1,2-diamines, a class of compounds that has revolutionized modern asymmetric catalysis and continues to find new roles in medicinal chemistry.

Section 1: The Foundation - Synthesis and Resolution of the Cyclohexane-1,2-diamine (CDA) Core

The journey to an enantiomerically pure N,N'-disubstituted derivative begins with the parent diamine. Industrially, a mixture of the cis and trans stereoisomers of 1,2-diaminocyclohexane is produced through the hydrogenation of o-phenylenediamine.[3] While this provides the raw material, the true value for asymmetric applications lies in the isolation of the racemic trans-isomer and its subsequent separation into individual enantiomers.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The classical and most robust method for resolving the racemic trans-diamine relies on diastereomeric salt formation using an enantiomerically pure resolving agent. L-(+)-tartaric acid is the most commonly used agent for this purpose.[3][4]

Causality of the Method: The principle behind this resolution is the reaction of a racemic mixture of bases (the diamine) with a single enantiomer of a chiral acid (tartaric acid). This creates a pair of diastereomeric salts ((R,R)-diamine-(L)-tartrate and (S,S)-diamine-(L)-tartrate) which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

-

Salt Formation: A solution of (±)-trans-1,2-diaminocyclohexane in a suitable solvent (e.g., water or methanol) is treated with a half-molar equivalent of L-(+)-tartaric acid.

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, will preferentially crystallize out of the solution.[5]

-

Isolation and Purification: The precipitated crystals are collected by filtration. Recrystallization from the same solvent system can be performed to enhance the diastereomeric purity.

-

Liberation of the Free Diamine: The purified diastereomeric salt is treated with a strong base, such as an aqueous sodium hydroxide solution, to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane.[6]

-

Extraction: The enantiomerically pure diamine is then extracted from the aqueous solution using an organic solvent, dried, and concentrated under reduced pressure. The (1S,2S)-enantiomer can be recovered from the mother liquor from the initial crystallization.

This resolution is a critical gateway, providing the essential chiral building blocks, (1R,2R)-DACH and (1S,2S)-DACH, for the synthesis of a vast array of sophisticated ligands and catalysts.[3]

Section 2: N,N'-Disubstitution Strategies - Crafting the Chiral Environment

With the enantiopure DACH core in hand, the next crucial step is the symmetrical substitution of the two primary amino groups. The nature of the N-substituents is paramount, as they define the steric and electronic environment of the final ligand or catalyst, directly influencing its reactivity and selectivity.

Synthesis of N,N'-Dialkyl and N,N'-Dibenzyl Derivatives

Simple N,N'-dialkylated derivatives are valuable as both organocatalysts and as ligands for metal-catalyzed reactions like transfer hydrogenation.[7][8] A common and efficient method for their synthesis is reductive amination.

Causality of the Method: This one-pot procedure first involves the formation of a di-imine (Schiff base) through the condensation of the diamine with two equivalents of an aldehyde. Without isolation, a reducing agent, typically sodium borohydride (NaBH₄), is added to the reaction. The reducing agent selectively reduces the C=N double bonds of the imine intermediates to form the stable C-N single bonds of the secondary diamine product.

Workflow: One-Pot Reductive Amination for N,N'-Disubstitution

Caption: One-pot synthesis of N,N'-disubstituted DACH derivatives.

Synthesis of Salen-type Ligands

Perhaps the most iconic derivatives of DACH are the salen ligands, which are tetradentate Schiff bases.[9] These are formed by the condensation of the diamine with two equivalents of a salicylaldehyde derivative. The resulting ligand, upon complexation with a metal ion, generates highly effective catalysts. The synthesis of the ligand for Jacobsen's catalyst is a prime example.[4]

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

-

Dissolution: (1R,2R)-1,2-Diaminocyclohexane is dissolved in an alcohol solvent, such as ethanol or isopropanol.

-

Aldehyde Addition: Two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde are added to the solution.

-

Condensation Reaction: The mixture is heated to reflux. The condensation reaction proceeds with the elimination of two molecules of water, forming the bright yellow di-imine product (the salen ligand).

-

Isolation: Upon cooling, the ligand typically precipitates from the solution and can be collected by filtration and washed with cold solvent to yield a highly pure product.[10]

This straightforward procedure provides access to a ligand scaffold that, when metalated, creates a precisely defined chiral pocket around the metal center.[11]

Section 3: Applications in Asymmetric Catalysis

The true measure of the DACH scaffold's utility is its performance in catalysis. The N,N'-disubstituted derivatives have led to the development of landmark catalytic systems that provide access to enantiomerically enriched molecules.

Case Study: Jacobsen's Catalyst for Enantioselective Epoxidation

The development of Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, was a watershed moment in asymmetric catalysis.[12] It enabled the highly enantioselective epoxidation of unfunctionalized prochiral alkenes, a transformation that was previously a significant challenge.[11]

Catalyst Preparation: The catalyst is prepared by treating the salen ligand with manganese(II) acetate in ethanol.[4] Oxidation by air in the presence of a chloride source, like lithium chloride, affords the stable Mn(III) complex.[11]

Workflow: Jacobsen Epoxidation

Caption: Workflow for enantioselective epoxidation using Jacobsen's catalyst.

Mechanism of Selectivity: The C₂-symmetric ligand, with its bulky tert-butyl groups, creates a chiral pocket around the manganese-oxo active species. The alkene substrate is proposed to approach the metal center via a "side-on" trajectory to minimize steric hindrance. This controlled approach dictates which face of the alkene is epoxidized, leading to high enantiomeric excess (ee) of one epoxide enantiomer.[12]

| Substrate | Oxidant | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |

| cis-β-Methylstyrene | m-CPBA | 4 | 92 |

| 1,2-Dihydronaphthalene | NaOCl | 5 | 97 |

| Styrene | NaOCl | 2 | 86 |

| Data compiled from representative literature. |

Case Study: Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis

Professor Keiji Maruoka's group developed a class of C₂-symmetric chiral phase-transfer catalysts (PTCs) based on N,N'-disubstituted DACH and binaphthyl scaffolds.[13] These catalysts excel in the asymmetric alkylation of glycine imines to produce non-natural α-amino acids, which are crucial building blocks for pharmaceuticals.[14][15]

Causality of the System: The reaction occurs under biphasic conditions (e.g., toluene and aqueous base).[14] The lipophilic chiral quaternary ammonium salt (the Maruoka catalyst) transports the enolate of the glycine imine from the aqueous phase into the organic phase. Within the catalyst's chiral environment, one face of the planar enolate is shielded. The subsequent reaction with an alkyl halide therefore occurs stereoselectively, creating a new stereocenter with high fidelity before the catalyst returns to the aqueous interface to repeat the cycle.[16]

| Alkylating Agent | Catalyst | Base | Enantiomeric Excess (ee%) |

| Benzyl bromide | (S,S)-Maruoka Catalyst | 50% aq. KOH | >99 |

| Allyl bromide | (S,S)-Maruoka Catalyst | 50% aq. KOH | 98 |

| Ethyl iodide | (S,S)-Maruoka Catalyst | 50% aq. CsOH | 98 |

| Data represents typical results for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester.[17] |

Section 4: Applications in Medicinal Chemistry

Beyond catalysis, the DACH scaffold is a key component in pharmacologically active molecules.

-

Antimicrobial and Analgesic Agents: Various N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and evaluated for their biological activities, with some showing promising antimicrobial or analgesic properties.[18]

-

Oxaliplatin: A landmark application is in the anti-cancer drug Oxaliplatin. In this platinum(II) complex, the (1R,2R)-1,2-diaminocyclohexane acts as the ancillary ligand.[3] The rigid, chiral diamine ligand is believed to influence the drug's mechanism of action and its efficacy against certain types of cancer, particularly colorectal cancer, that are resistant to other platinum-based drugs like cisplatin.

Conclusion and Future Outlook

The N,N'-disubstituted cyclohexane-1,2-diamine framework is a testament to the power of a privileged chiral scaffold. From its fundamental resolution to its incorporation into highly sophisticated catalytic systems like Jacobsen's and Maruoka's catalysts, it has provided chemists with unparalleled tools for controlling stereochemistry. The continued exploration of new N-substituents, the immobilization of these catalysts on solid supports for improved recyclability[9], and their application in novel biological contexts ensure that the story of this remarkable scaffold is far from over. Future developments will likely focus on creating more sustainable catalytic systems and expanding the scope of their applications in both industrial and pharmaceutical settings.

References

-

Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266.

-

van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons, University of the Pacific.

-

Bermejo, A., et al. (2002). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 102(11), 3943-3996.

-

Request PDF. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. ResearchGate.

-

Halpern, M. (n.d.). Maruoka Catalysts for Chiral PTC. Phase Transfer Catalysis.

-

Contreras, C. A., et al. (2024). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Journal of the Mexican Chemical Society, 68(1).

-

Cubillos, P. A., et al. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar.

-

Wikipedia. (n.d.). Jacobsen's catalyst.

-

Request PDF. (n.d.). trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate.

-

Sridharan, V., & Suryavanshi, P. A. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11.

-

ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews.

-

Sigma-Aldrich. (n.d.). Maruoka Catalysts.

-

Tsygankov, A. A., et al. (2017). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Synlett, 28(5), 615-619.

-

Request PDF. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate.

-

ResearchGate. (n.d.). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.

-

Parra, A. (2020). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 53(7), 1436-1451.

-

Benchchem. (n.d.). n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl.

-

Tsygankov, A. A., et al. (2017). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Peoples Friendship University of Russia.

-

Maruoka, K. (2008). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 108(8), 2938-2953.

-

Strohmann, C., et al. (2007). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o687.

-

Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

-

Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane.

-

Sigma-Aldrich. (n.d.). (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine.

-

Pápai, B., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6636.

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines.

-

Google Patents. (n.d.). Preparation of trans 1, 2-diaminocyclohexane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 4. sci-hub.box [sci-hub.box]

- 5. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols - article [repository.rudn.ru]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 12. erevistas.saber.ula.ve [erevistas.saber.ula.ve]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. Maruoka Catalysts [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

An In-depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-Cyclohexane-1,2-Diamine Precursors

Foreword: The Central Role of a Privileged Scaffold

(1R,2R)-Cyclohexane-1,2-diamine (chxn) is not merely a chiral molecule; it is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric backbone has become a "privileged scaffold," forming the foundation for a multitude of highly effective chiral ligands and organocatalysts.[1] From the Jacobsen-Katsuki epoxidation[2] to Noyori's asymmetric hydrogenation catalysts,[3][4] derivatives of enantiopure trans-1,2-diaminocyclohexane have proven indispensable in the pharmaceutical and fine chemical industries for the construction of complex, single-enantiomer molecules. This guide provides a comprehensive overview of the principal methodologies for accessing the enantiopure precursors to this vital synthetic building block, with a focus on the underlying principles, practical execution, and comparative analysis of each strategic approach. Our intended audience—researchers, process chemists, and drug development professionals—will find a blend of mechanistic insight and actionable protocols designed to inform laboratory and process-scale decisions.

Strategic Overview: Pathways to Enantiopure (1R,2R)-chxn Precursors

The synthesis of (1R,2R)-cyclohexane-1,2-diamine and its immediate precursors can be broadly categorized into three major strategies. The choice among these is often dictated by factors such as scale, cost of starting materials, availability of specialized catalysts, and the desired level of enantiopurity.

-

Classical Resolution of Racemates: This traditional and robust method involves the separation of a racemic mixture of trans-1,2-diaminocyclohexane by forming diastereomeric salts with a chiral resolving agent. It remains a widely used industrial method due to its reliability and the low cost of the resolving agent.

-

Asymmetric Catalysis: This modern approach creates the desired stereocenters from a prochiral precursor, most notably through the asymmetric hydrogenation of enamines, imines, or related unsaturated systems. This strategy is highly atom-economical and can provide very high enantioselectivities directly.

-

Desymmetrization of meso-Substrates: This elegant strategy involves the enantioselective transformation of a prochiral meso-compound, such as meso-cyclohexene oxide, where a chiral catalyst selectively reacts with one of two enantiotopic functional groups to yield a chiral, non-racemic product.

The logical flow and relationship between these strategies are outlined below.

The Industrial Workhorse: Classical Resolution with Tartaric Acid

The resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a testament to the enduring power of classical chemistry. The method leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and an enantiopure resolving agent. The use of naturally occurring and inexpensive L-(+)-tartaric acid to resolve the (1R,2R)-enantiomer makes this process economically viable for large-scale production.

Causality of the Method

The principle lies in the formation of a pair of diastereomers with different physical properties. When racemic (±)-trans-chxn is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2R)-chxn][L-tartrate] and [(1S,2S)-chxn][L-tartrate]. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. In an aqueous solution, the [(1R,2R)-chxn][L-tartrate] salt is significantly less soluble and preferentially crystallizes, allowing for its separation by simple filtration.[5]

Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established and widely cited procedures.[5][6]

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Deionized water

-

Glacial acetic acid

-

Methanol

-

4M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

Procedure:

-

Salt Formation: In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (150 g, 0.99 mol) in deionized water (400 mL) with stirring at room temperature.

-

Diamine Addition: Slowly add a mixture of (±)-trans-1,2-diaminocyclohexane (240 mL, 1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to rise to, but not significantly exceed, 70°C.

-

Precipitation: To the warm solution, add glacial acetic acid (100 mL, 1.75 mol) at a rate that keeps the temperature below 90°C. A white precipitate of the diastereomeric salt will form immediately.

-

Crystallization and Isolation: Vigorously stir the resulting slurry while allowing it to cool to room temperature over 2 hours. Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize crystallization.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water (100 mL) followed by cold methanol (3 x 100 mL).

-

Drying: Dry the solid under vacuum at 40°C to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. A typical yield is around 160 g, representing approximately 99% of the theoretical yield for one enantiomer, with an enantiomeric excess (ee) often exceeding 99%.[5]

-

Liberation of the Free Diamine: Suspend the tartrate salt in dichloromethane. Add an excess of 4M NaOH solution with vigorous stirring to neutralize the tartaric acid and liberate the free diamine. Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain enantiopure (1R,2R)-(-)-1,2-diaminocyclohexane.

Precision and Atom Economy: Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or imines stands as one of the most elegant and efficient methods for preparing chiral amines.[3] This approach avoids the 50% theoretical yield limit of classical resolution and directly generates the desired enantiomer with high selectivity. The key to this strategy is a chiral transition-metal catalyst, typically based on rhodium or ruthenium, which coordinates the substrate and delivers hydrogen to one of its two prochiral faces.[7][8]

Precursor Synthesis: The Enamine Route

A common precursor for this route is an enamine derived from a cyclohexanone derivative. For instance, an N-acylated enamine can be synthesized from 2-aminocyclohex-2-en-1-one, which itself can be prepared from 1,2-cyclohexanedione.

Mechanism of Rhodium-Catalyzed Enamine Hydrogenation

The mechanism of Rh(I)-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The "unsaturated mechanism," also known as the Halpern-Brown mechanism, is widely accepted.[7][9] The key stereodetermining step involves the oxidative addition of H₂ to a diastereomeric catalyst-substrate complex.

While two diastereomeric catalyst-substrate complexes form in equilibrium, the minor, less stable diastereomer often proceeds through a lower-energy transition state for the oxidative addition of hydrogen.[9] According to the Curtin-Hammett principle, the product's stereochemistry is determined by the difference in these transition state energies, not the ground-state populations of the diastereomeric complexes. The chiral ligand (L*) creates a highly specific steric and electronic environment that dictates this energy difference, leading to high enantioselectivity.

Protocol: Rh-TangPhos Catalyzed Asymmetric Hydrogenation of an N-Aryl β-Enamino Ester

This protocol is representative of modern asymmetric hydrogenation methods.[10]

Materials:

-

N-Aryl β-enamino ester substrate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

TangPhos (or other suitable chiral bisphosphine ligand)

-

Methanol (degassed)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.001 mmol) and TangPhos (0.0011 mmol) in methanol (1 mL) in a vial. Stir the solution for 30 minutes to form the active catalyst.

-

Reaction Setup: In a suitable autoclave, add the N-aryl β-enamino ester substrate (0.1 mmol).

-

Hydrogenation: Transfer the prepared catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂).

-

Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Enantiomeric excess is typically determined by chiral HPLC analysis.

Elegance in Synthesis: Desymmetrization of meso-Epoxides

The desymmetrization of a prochiral meso-compound is a powerful strategy for generating multiple stereocenters in a single, highly controlled step. For the synthesis of (1R,2R)-chxn precursors, the enantioselective ring-opening of meso-cyclohexene oxide is a prime example. This reaction breaks the molecule's plane of symmetry, yielding a chiral trans-2-substituted cyclohexanol.

Causality of the Method

The success of this method relies on a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide ring. A chiral Lewis acid catalyst, for instance, coordinates to the epoxide oxygen, activating it for nucleophilic attack. The chiral environment created by the ligand sterically hinders the approach of the nucleophile to one of the two carbons, thereby directing the attack to the other and establishing the product's stereochemistry. A subsequent Sₙ2 reaction with a nitrogen nucleophile (often involving an inversion of stereochemistry at the second center) can then be used to form the diamine.

A highly effective method involves the use of a chiral (salen)Co(III) complex to catalyze the addition of a carbamate nucleophile to cyclohexene oxide.[11]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Senior Application Scientist Insight

Abstract

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a chiral ligand and synthetic auxiliary of significant interest in pharmaceutical development and asymmetric catalysis.[1][2] Its efficacy is fundamentally governed by its three-dimensional structure, conformational dynamics, and electronic landscape. This technical guide provides a comprehensive framework for the computational modeling of this molecule, designed for researchers, chemists, and drug development professionals. We will detail a multi-faceted approach, combining high-accuracy quantum mechanics (QM) with classical molecular dynamics (MD) to construct a holistic molecular picture. This guide moves beyond a simple recitation of methods to explain the causal reasoning behind procedural choices, ensuring a robust and validated computational strategy. We will cover foundational conformational analysis, precise geometry optimization using Density Functional Theory (DFT), the calculation of key electronic properties, and the simulation of dynamic behavior in solution.

Introduction: The Nexus of Structure and Function

The utility of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide stems from its rigid cyclohexane scaffold, which presents two methanesulfonamide groups in a well-defined stereochemical arrangement. This precise architecture is critical for its role in inducing chirality during chemical transformations.[1] However, the static representation seen in textbooks belies the molecule's complex reality. The cyclohexane ring is not planar and undergoes rapid conformational changes, while the sulfonamide groups possess unique electronic characteristics that dictate intermolecular interactions.

To rationally design catalysts or understand its binding modes, we must answer several key questions:

-

What is the most stable three-dimensional conformation of the molecule?

-

What is the energy barrier for conformational changes, such as ring flipping?

-

Which parts of the molecule are electron-rich or electron-poor, indicating likely sites for interaction?

-

How does the molecule behave in a solvent environment over time?

Computational modeling provides the tools to answer these questions with quantitative precision. This guide outlines a synergistic workflow that leverages the strengths of different modeling paradigms to build a complete in-silico profile of the target molecule.

Caption: High-level overview of the synergistic computational workflow.

Part I: Foundational Conformational Analysis of the Cyclohexane Core

Expertise & Experience: Before any complex computation, a firm grasp of fundamental stereochemistry is essential. The energy landscape of the substituted cyclohexane core dictates the entire molecule's preferred shape. The most stable conformation of cyclohexane is the "chair" form, as it eliminates angle strain by maintaining near-perfect tetrahedral bond angles (109.5°) and minimizes torsional strain by keeping all adjacent C-H bonds staggered.[3][4]

For a 1,2-disubstituted cyclohexane, the substituents can occupy either axial (vertical) or equatorial (peripheral) positions. In the case of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, the trans configuration means the two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one with both groups in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable because it avoids destabilizing steric clashes, known as 1,3-diaxial interactions, that occur when bulky groups occupy axial positions.[4][5] Therefore, our modeling must begin from the diequatorial conformer.

Protocol: Initial 3D Structure Generation

This protocol describes the creation of a valid starting structure for subsequent calculations.

-

Software Selection: Utilize a molecule builder such as Avogadro, ChemDraw, or the built-in functionality of computational chemistry packages.

-

Build Cyclohexane Core:

-

Select the cyclohexane fragment from the software's library. Ensure it is in the chair conformation.

-

If building from scratch, create a six-carbon ring and perform a preliminary "clean-up" or "minimize" function to generate a reasonable chair structure.[6]

-

-

Add Substituents:

-

Identify two adjacent carbons for substitution (C1 and C2).

-

Attach the first -NH(SO₂CH₃) group to the equatorial position of C1.

-

Attach the second -NH(SO₂CH₃) group to the equatorial position of C2, ensuring it is on the opposite side of the ring's average plane relative to the C1 substituent to maintain the trans relationship.

-

-

Preliminary Optimization: Use the builder's integrated molecular mechanics force field (e.g., MMFF94 or UFF) to perform a quick geometry optimization. This step cleans up unrealistic bond lengths and angles, providing a chemically sensible input for more rigorous methods.

-

Export Coordinates: Save the structure in a standard format like .xyz or .mol for use in quantum mechanical software.

Part II: Quantum Mechanics for High-Accuracy Structure and Electronics

Trustworthiness: To obtain a definitive, low-energy structure and to probe the electronic nature of the molecule, we must turn to quantum mechanics (QM). Unlike empirical force fields, QM methods like Density Functional Theory (DFT) calculate the electronic structure from first principles, providing a highly accurate description of molecular geometry and properties.[7][8] The protocol described here is self-validating through a frequency analysis, which confirms that the calculated structure is a true energy minimum.

Caption: Step-by-step workflow for DFT calculations.

Protocol: DFT Geometry Optimization and Validation

This protocol details the process for obtaining the most stable molecular structure.

-

Method Selection:

-

Functional: Choose a well-established hybrid functional. B3LYP is a robust and widely used choice for organic molecules.[9][10]

-

Basis Set: Select a basis set that provides a good balance of accuracy and computational cost. The Pople-style basis set 6-31G(d) is an excellent starting point for optimization. It includes polarization functions (d) on heavy atoms, which are crucial for accurately describing the geometry around the sulfur atoms.

-

Solvent Model (Optional but Recommended): To better approximate real-world conditions, include a continuum solvation model like the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., water or dichloromethane).[7]

-

-

Performing the Optimization:

-

Load the initial structure into a QM software package (e.g., Gaussian, ORCA).

-

Specify the chosen functional, basis set, and solvent model.

-

Run the geometry optimization task. The algorithm will iteratively adjust the atomic positions to find the arrangement with the lowest possible ground state energy.[11]

-

-

Validation via Frequency Analysis:

-

Using the identical functional, basis set, and solvent model, perform a frequency calculation on the optimized geometry.

-

Trustworthiness Check: The primary output to verify is the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[7] The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated.

-

This step also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

-

Protocol: Electronic Property Analysis

Using the validated minimum-energy structure, we can now calculate properties that govern reactivity and intermolecular interactions.

-

Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MESP) Mapping: Generate an MESP surface.

-

Causality: This visualization maps the electrostatic potential onto the molecule's electron density surface.[13] It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. The oxygen atoms of the sulfonyl groups and the nitrogen atoms are expected to be regions of high negative potential.

-

Data Presentation: Summary of Calculated Properties

Quantitative results from these calculations should be tabulated for clarity.

Table 1: Predicted Geometric and Thermodynamic Parameters (Illustrative Data)

| Parameter | Value | Unit |

|---|---|---|

| C1-N Bond Length | 1.47 | Å |

| N-S Bond Length | 1.62 | Å |

| S=O Bond Length (Avg.) | 1.45 | Å |

| C1-C2-N-S Dihedral | 175.8 | Degrees |

| Gibbs Free Energy | -1250.5 | Hartrees |

Table 2: Key Electronic Descriptors (Illustrative Data)

| Descriptor | Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 3.2 | Debye |

Part III: Molecular Dynamics for Conformational Dynamics

Expertise & Experience: While DFT provides an exceptionally accurate picture of the molecule's lowest-energy state, it is fundamentally a static, 0 Kelvin calculation. In reality, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations allow us to model this behavior by solving Newton's equations of motion for every atom in the system over time.[14] This is crucial for understanding phenomena like cyclohexane ring flipping and the flexibility of the sulfonamide side chains, which a static picture cannot capture.

Caption: Standard workflow for setting up and running an MD simulation.

Protocol: Classical MD Simulation

This protocol outlines the steps to simulate the molecule's behavior in a solvent box.

-

Force Field Parameterization:

-

Causality: MD relies on a "force field," a set of equations and parameters that define the potential energy of the system. The quality of the simulation is entirely dependent on the quality of the force field.

-

Selection: For a sulfonamide-containing molecule, the CHARMM General Force Field (CGenFF) is an excellent choice, as it has been specifically parameterized to handle sulfonyl groups accurately.[15]

-

Obtain partial atomic charges for the molecule from the previous DFT calculations (e.g., using a population analysis scheme like CHELPG) to improve the accuracy of the electrostatic interactions.

-

-

System Solvation:

-

Using an MD software package (e.g., GROMACS, AMBER, CHARMM), place the DFT-optimized structure in the center of a periodic cubic box.

-

Fill the box with a pre-equilibrated solvent model, such as TIP3P for water. Ensure a buffer distance of at least 10-12 Å between the molecule and the box edge.[14] Add counter-ions if the molecule is charged to neutralize the system.

-

-

System Equilibration:

-

Perform a series of restrained simulations to allow the solvent to relax around the solute without distorting its optimized geometry.

-

NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the kinetic energy to distribute correctly.

-

NPT Ensemble (Constant Pressure): Switch to an ensemble that maintains constant pressure (e.g., 1 bar) and temperature. This allows the box density to equilibrate to the correct value. Monitor the system's density and temperature until they are stable.

-

-

Production Simulation:

-

Once the system is fully equilibrated, remove all restraints.

-

Run the simulation for a duration sufficient to observe the phenomena of interest. For conformational sampling of a small molecule, 50-200 nanoseconds is a typical production run length. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).

-

Protocol: Trajectory Analysis

The output of an MD run is a trajectory file containing thousands of snapshots of the system. This data must be analyzed to extract meaningful insights.

-

Stability Analysis (RMSD): Calculate the Root-Mean-Square Deviation (RMSD) of the molecule's backbone atoms relative to the starting structure. A stable, plateauing RMSD indicates that the simulation has reached equilibrium and the molecule is exploring a stable conformational space.

-

Conformational Transition Analysis: To monitor cyclohexane ring flipping, track the values of key C-C-C-C dihedral angles within the ring over time. A flip from one chair conformation to another will be marked by a concerted change in the sign of these dihedrals.[14]

-

Flexibility Analysis (RMSF): Calculate the Root-Mean-Square Fluctuation (RMSF) for each atom. This will highlight which parts of the molecule are rigid (low RMSF, e.g., the cyclohexane core) and which are more flexible (high RMSF, e.g., the methyl groups).

Conclusion: A Unified View of Molecular Behavior

This guide has detailed a robust, multi-scale computational strategy for characterizing N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. By integrating the high accuracy of static DFT calculations with the dynamic insights from MD simulations, we can construct a comprehensive and validated model of the molecule's structure and behavior.

-

DFT provides the definitive ground-state geometry, validates it as a true energy minimum, and reveals the electronic landscape that governs molecular recognition.

-

MD simulates the molecule's behavior in a realistic, solvated environment, allowing for the exploration of accessible conformations and the dynamic processes that connect them.

Together, these methods provide a powerful in-silico toolkit that moves beyond simple static pictures. The resulting data on geometry, stability, flexibility, and electronic properties offers invaluable insights for medicinal chemists and materials scientists, enabling the rational design of new catalysts, drugs, and chiral materials based on this important molecular scaffold.

References

-

Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation. Available at: [Link]

-

Kaya, S., et al. (2020). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Latin American Applied Research. Available at: [Link]

-

Song, J., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The quantum chemical calculation of the prepared compounds. [Table]. ResearchGate. Available at: [Link]

-

Iga, I., et al. (2022). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. Molecules. Available at: [Link]

-

Bock, C. W., et al. (1994). Adsorption of Sulfonamides on Phyllosilicate Surfaces by Molecular Modeling Calculations. The Journal of Physical Chemistry. Available at: [Link]

-

Abdel-rahman, A. A. H., et al. (2022). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. Egyptian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. [Diagram]. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Computational studies. (a and b) DFT geometry optimized structures... [Diagram]. ResearchGate. Available at: [Link]

-

Bálint, D., & Jäntschi, L. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Mathematics. Available at: [Link]

-

Carter, R. L., et al. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Sci-Gress. (2020). Introduction to Cyclohexane Conformations and Molecular Dynamics. YouTube. Available at: [Link]

-

Singleton, D. (2019). Cyclohexane dynamics - transition between twist-boat conformers. YouTube. Available at: [Link]

-

Wang, Z., et al. (2024). Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. Polymers. Available at: [Link]

-

ResearchGate. (n.d.). Geometry optimization in density functional methods. [Request PDF]. ResearchGate. Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. Available at: [Link]

-

MySkinRecipes. (n.d.). N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. MySkinRecipes. Available at: [Link]

-

Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Stack Exchange. Available at: [Link]

-

CUTM Courseware. (n.d.). Conformational Analysis of Cyclohexane. CUTM Courseware. Available at: [Link]

-

University of Calgary. (n.d.). Cyclohexane Conformational Analysis. University of Calgary Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. MySkinRecipes. Available at: [Link]

Sources

- 1. N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide [myskinrecipes.com]

- 2. N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide [myskinrecipes.com]

- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sapub.org [sapub.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Chiral Sulfonamide Ligands in Asymmetric Synthesis: A Technical Guide

Foreword: The Enduring Quest for Chirality and the Rise of the Sulfonamide Moiety

In the landscape of modern synthetic chemistry, the precise control of stereochemistry remains a paramount objective, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional architecture. Asymmetric catalysis, powered by chiral ligands, stands as one of the most elegant and efficient strategies to achieve this control. While a plethora of ligand classes have been developed and have seen widespread success, the humble yet powerful sulfonamide moiety has carved out a significant and expanding niche. Its unique electronic and steric properties, coupled with the synthetic accessibility of diverse chiral backbones, have led to the development of a versatile arsenal of chiral sulfonamide-based ligands.

This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere cataloging of structures and reactions. It aims to provide a deeper understanding of the why and how behind the application of chiral sulfonamide ligands in asymmetric synthesis. We will delve into the rationale behind ligand design, explore detailed synthetic methodologies, and critically examine their performance in a range of synthetically important transformations. By elucidating the underlying principles of stereochemical induction and providing practical, field-proven insights, this guide seeks to empower chemists to not only utilize existing sulfonamide ligands but also to innovate in the design of next-generation catalysts for asymmetric synthesis.

The Sulfonamide Group: An Unsung Hero in Chiral Ligand Design

The efficacy of a chiral ligand is intrinsically tied to its ability to create a well-defined, asymmetric environment around a metal center. The sulfonamide functional group (-SO₂NRR') offers a unique combination of features that make it exceptionally well-suited for this role:

-

Strong Electron-Withdrawing Nature: The sulfonyl group is a potent electron-withdrawing group, which acidifies the N-H proton of primary and secondary sulfonamides. This allows for easy deprotonation to form a sulfonamidate anion, which is a strong coordinating group for a wide range of transition metals.

-

Tunable Steric Hindrance: The substituents on the sulfur and nitrogen atoms can be readily varied, allowing for fine-tuning of the steric environment around the metal center. This is crucial for effective facial discrimination of the substrate.

-

Hydrogen Bonding Capabilities: The sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling secondary interactions that can help to orient the substrate in the transition state, further enhancing enantioselectivity.

-

Coordination Versatility: The sulfonamidate group can coordinate to metal centers in a monodentate or bidentate fashion, and its coordination properties can be influenced by the other coordinating atoms within the ligand scaffold.

These inherent properties, combined with the vast array of available chiral backbones (from amino acids, diamines, etc.), provide a modular platform for the design of a diverse range of chiral sulfonamide ligands.

A Classification of Chiral Sulfonamide Ligands

Chiral sulfonamide ligands can be broadly categorized based on their structural motifs. This classification provides a framework for understanding their synthesis and applications.

C₂-Symmetric Bis(sulfonamide) Ligands

C₂-symmetric ligands are a cornerstone of asymmetric catalysis due to the reduction in the number of possible diastereomeric transition states, which often leads to higher enantioselectivities. Bis(sulfonamide) ligands derived from chiral diamines, such as 1,2-diaminocyclohexane, are among the most well-studied and successful in this class.

Representative Synthesis: (1S,2S)-N,N'-Bis(tosyl)-1,2-diaminocyclohexane

This protocol describes the synthesis of a widely used C₂-symmetric bis(sulfonamide) ligand.

Experimental Protocol:

-

To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.2950 g, 11.36 mmol) in tetrahydrofuran (THF, 100 mL), add triethylamine (4.7 mL, 34 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (4.3815 g, 22.72 mmol) in THF (10 mL) dropwise over a period of 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium carbonate (13.5 mL).

-

Extract the aqueous layer with dichloromethane (30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization to obtain the pure ligand.[1]

Axially Chiral N-Aryl Sulfonamides

Atropisomerism, or axial chirality arising from restricted rotation around a single bond, offers another powerful strategy for designing effective chiral ligands. In recent years, the synthesis of axially chiral N-aryl sulfonamides has gained significant attention.

Representative Synthesis: Organocatalytic Atroposelective N-Alkylation

This method provides access to axially chiral N-aryl sulfonamides through a catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts.[2][3]

Experimental Protocol:

-

To a 4 mL vial containing the N-aryl sulfonamide (0.04 mmol) and (DHQ)₂PHAL (3.0 mg, 10 mol%), add dichloromethane (0.25 mL) and acetonitrile (0.25 mL).

-

Stir the reaction mixture for 10 minutes at -20 °C.

-

Add Morita-Baylis-Hillman (MBH) carbonate (12 μL).

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Remove the volatiles in vacuo at 24 °C.

-

Purify the residue by silica gel column chromatography (hexanes/ethyl acetate, 10:1 v/v) to afford the axially chiral product.[3]

Hybrid Chiral Sulfonamide Ligands

The modularity of sulfonamide ligand synthesis allows for the incorporation of other well-established chiral ligand motifs, such as oxazolines and phosphines, to create hybrid ligands with unique properties.

-

Sulfonamide-Oxazoline Ligands: These ligands combine the coordinating properties of the sulfonamide with the steric influence and chirality of the oxazoline ring.

-

Sulfonamide-Phosphine Ligands: This class of ligands marries the soft phosphine donor, ideal for late transition metals like palladium, with the tunable sulfonamide moiety.

The synthesis of these hybrid ligands typically involves the coupling of a chiral amino alcohol or a phosphine-containing fragment with a sulfonyl chloride.

Applications in Asymmetric Catalysis: A Showcase of Efficacy

Chiral sulfonamide ligands have demonstrated remarkable success in a variety of asymmetric transformations. The following sections highlight their application in key C-C bond-forming reactions, with a focus on the mechanistic underpinnings of stereochemical control.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. Chiral sulfonamide ligands have proven to be highly effective in this reaction.

Mechanism of Asymmetric Induction: